l-Propoxyphene

Antitussive Enantiomeric Specificity Opioid Receptor

l-Propoxyphene (CAS 77-50-9) is the (2S,3R)-enantiomer of propoxyphene, a centrally acting antitussive agent with negligible mu-opioid analgesic activity and poor sigma-1 receptor binding—functionally differentiating it from dextropropoxyphene and dextromethorphan. It is a non-interchangeable reference standard for chiral chromatography method development, forensic enantiomer differentiation, and cough-reflex pathway deconvolution assays. Researchers must verify regulatory compliance for procurement due to its status as a withdrawn pharmaceutical. For R&D use only; not for human or veterinary application.

Molecular Formula C22H29NO2
Molecular Weight 339.5 g/mol
CAS No. 77-50-9
Cat. No. B1205853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Propoxyphene
CAS77-50-9
Molecular FormulaC22H29NO2
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C
InChIInChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m1/s1
InChIKeyXLMALTXPSGQGBX-GCJKJVERSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 3.32 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





l-Propoxyphene (Levopropoxyphene) for Cough Research: A Comprehensive Evidence Guide for Scientific Procurement


l-Propoxyphene (CAS 77-50-9), also known as levopropoxyphene, is the (2S,3R)-enantiomer of the synthetic opioid propoxyphene [1]. It is a centrally acting antitussive agent formerly marketed under the trade name Novrad [1]. As a chiral molecule, its pharmacological profile is starkly different from its enantiomer, dextropropoxyphene (the analgesic Darvon), being primarily a cough suppressant with negligible analgesic properties [1]. The compound was withdrawn from the market but remains a critical tool in pharmacological research for studying stereospecific drug action and cough reflex mechanisms [2].

Why Generic Substitution Fails: The Critical Functional Divergence of Propoxyphene Enantiomers


Substituting l-propoxyphene with racemic propoxyphene or its dextro-enantiomer is scientifically invalid due to profound differences in pharmacological activity. While dextropropoxyphene is an opioid analgesic, the levo-isomer is functionally an antitussive with almost no pain-relieving properties [1]. This functional inversion is not merely a matter of potency; the two enantiomers interact differently with binding sites, with l-propoxyphene demonstrating poor affinity for the sigma-1 receptor, a common target for other antitussives like dextromethorphan [2]. Therefore, for research focused on cough suppression without confounding analgesic or sigma-1-mediated effects, l-propoxyphene is a non-interchangeable tool compound [2].

Procurement-Critical Quantitative Evidence: l-Propoxyphene vs. Key Antitussive and Opioid Analogs


Enantiomer-Specific Functional Inversion: Levopropoxyphene vs. Dextropropoxyphene

l-Propoxyphene is the levorotatory enantiomer of propoxyphene. In contrast to dextropropoxyphene, which is an opioid analgesic, l-propoxyphene is almost completely devoid of analgesic activity and functions primarily as a cough suppressant [1]. This represents a complete functional divergence based on stereochemistry, a classic example of chiral pharmacology.

Antitussive Enantiomeric Specificity Opioid Receptor

Sigma-1 Receptor Binding Profile: l-Propoxyphene vs. Dextromethorphan and Other Antitussives

Unlike many centrally acting antitussives, l-propoxyphene binds poorly to the sigma-1 receptor [1]. A competition study demonstrated that while potent antitussives like caramiphen, carbetapentane, and dimethoxanate inhibit [3H]dextromethorphan binding with high affinity (IC50 values: 25, 9, and 41 nM, respectively), l-propoxyphene, along with chlophedianol and fominoben, showed poor affinity for these sites [2]. This suggests a distinct mechanism of action for cough suppression.

Sigma-1 Receptor Binding Affinity Dextromethorphan

Comparative Antitussive Efficacy in Clinical Setting: l-Propoxyphene vs. Codeine

A clinical study directly comparing l-propoxyphene and codeine found that while both drugs were effective in reducing cough severity, codeine demonstrated superior efficacy based on visual analogue scale (VAS) scores [1]. This head-to-head data contextualizes its potency relative to the gold-standard opioid antitussive. A separate source indicates its antitussive strength is approximately one-fifth that of codeine [2].

Antitussive Efficacy Clinical Trial Codeine

Metabolic and Pharmacodynamic Interaction with Enantiomer: l-Propoxyphene vs. Dextromethorphan

The metabolic interaction of l-propoxyphene with its analgesic enantiomer differs from that of other enantiomeric pairs like the methorphans. While dextromethorphan both intensifies and prolongs the analgesic effect of levomethorphan, l-propoxyphene only intensifies, but does not prolong, the analgesic activity of dextropropoxyphene [1]. This indicates a distinct pharmacokinetic/pharmacodynamic interaction profile.

Drug Interaction Metabolism Analgesia

High-Value Application Scenarios for l-Propoxyphene in Research and Industrial Settings


Investigating Non-Analgesic, Non-Sigma-1-Mediated Antitussive Mechanisms

l-Propoxyphene is the ideal candidate for studies aimed at dissecting cough reflex pathways independent of both mu-opioid analgesia and sigma-1 receptor modulation. Its unique pharmacological fingerprint—effective cough suppression without significant pain relief [Section 3, Evidence 1] and poor sigma-1 binding [Section 3, Evidence 2]—allows researchers to isolate and study alternative central antitussive mechanisms without the confounding variables introduced by codeine (potent mu-agonist) or dextromethorphan (sigma-1 agonist). This is particularly relevant for target deconvolution assays and phenotypic screening for novel antitussive targets [1].

Chiral Pharmacology and Drug Interaction Studies

As a classic example of chiral inversion of function, l-propoxyphene serves as an essential tool in stereochemistry education and research. It can be used in metabolic interaction studies where its ability to intensify, but not prolong, the analgesic effect of its enantiomer dextropropoxyphene [Section 3, Evidence 4] provides a controlled system for investigating the impact of stereochemistry on cytochrome P450 enzyme kinetics and drug-drug interactions. This is a model system for teaching chiral pharmacology principles and for developing novel chiral resolution analytical methods [1].

Development and Validation of Analytical Reference Standards

In forensic and pharmaceutical analytical chemistry, l-propoxyphene is required as a primary reference standard to differentiate from its enantiomer, dextropropoxyphene, in seized drug analysis or bioanalytical studies. The compound's unique stereochemistry is critical for developing and validating chiral chromatography methods (e.g., using vancomycin or β-cyclodextrin chiral stationary phases) to ensure accurate identification and quantification of propoxyphene enantiomers in biological matrices, a necessity for pharmacokinetic and toxicological investigations [1].

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